![molecular formula C22H29N5O3 B14093596 9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with ethoxyphenyl, methyl, and pentyl groups
准备方法
The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing advanced techniques like microwave irradiation to accelerate reaction rates .
化学反应分析
9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
科学研究应用
9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes.
作用机制
The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 9-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their anticancer activity and PI3K inhibition.
Xanthine derivatives: Xanthine and its derivatives are well-known purine compounds with various biological activities.
属性
分子式 |
C22H29N5O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
9-(4-ethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O3/c1-4-6-7-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-8-15-26(18)21)16-9-11-17(12-10-16)30-5-2/h9-12H,4-8,13-15H2,1-3H3 |
InChI 键 |
IBSWRAWMHMFWJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B14093514.png)
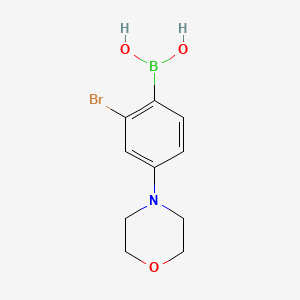
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093547.png)
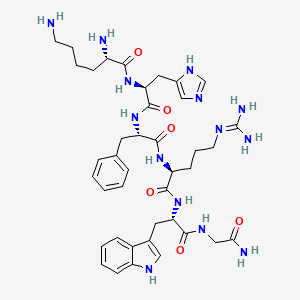
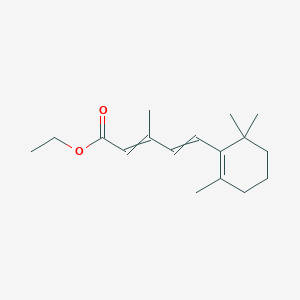
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14093569.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14093577.png)
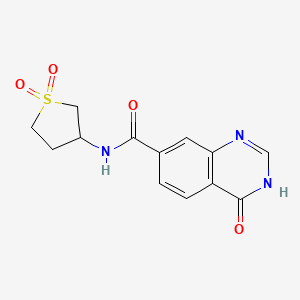
![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)
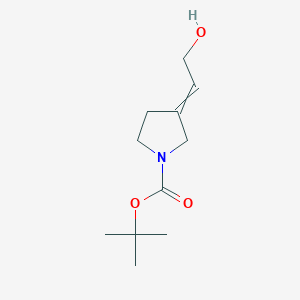
![7-(2-chloro-6-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093597.png)
![7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14093608.png)
![(E)-3-(but-2-en-1-yl)-8-(4-(dimethylamino)phenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093616.png)
